molecular formula C12H24N2O2 B14071827 Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Cat. No.: B14071827
M. Wt: 228.33 g/mol
InChI Key: BGPALDULXGNAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-amino-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h9-10,14H,4-8,13H2,1-3H3

InChI Key

BGPALDULXGNAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCNCC1)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate , a critical non-natural amino acid building block used in peptidomimetic drug design.

Advanced Scaffold for Peptidomimetics and Drug Discovery

Executive Summary

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (often abbreviated as H-Pip(4)-Ala-OtBu ) is a specific esterified derivative of 4-piperidylalanine. It serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and proteolytic enzymes.

Structurally, it functions as a conformationally restricted mimic of Lysine or Arginine . The piperidine ring provides a basic functionality similar to the guanidine or epsilon-amino groups of natural amino acids but with reduced entropic penalty upon binding, making it invaluable for optimizing potency and selectivity in drug candidates.

Chemical Identity & Structural Analysis[1][2][3]

This compound is an


-amino acid ester featuring a piperidine heterocycle attached to the side chain. The tert-butyl ester protection renders the carboxyl group chemically inert to nucleophilic attack and basic hydrolysis, allowing selective manipulation of the amine functionalities.
Nomenclature and Identifiers
PropertyDetail
IUPAC Name tert-butyl 2-amino-3-(piperidin-4-yl)propanoate
Common Names H-Pip(4)-Ala-OtBu; 4-Piperidylalanine tert-butyl ester
Molecular Formula

Molecular Weight 228.33 g/mol (Free Base)
Chirality Typically available as the (S)-enantiomer (L-isomer) for biological compatibility.[1][2]
Key Precursor CAS 1822461-82-4 (Methyl analog ref); 22309159 (Boc-acid CID)
Structural Topology

The molecule consists of three distinct domains:

  • The Core: A chiral

    
    -carbon linking the amine and ester.
    
  • The C-Terminus: A bulky tert-butyl ester group that provides steric shielding and lipophilicity.

  • The Side Chain: A piperidin-4-ylmethyl group.[3] The piperidine nitrogen is a secondary amine (

    
    ), making it highly basic and protonated at physiological pH.
    

Physicochemical Profile

The following data characterizes the free base and its common salt forms. Note that the free diamine is prone to carbamylation (


 absorption) and oxidation; therefore, it is usually stored as a hydrochloride or tosylate salt.
PropertyValue / Description
Physical State Viscous yellow oil (Free Base); White crystalline solid (HCl Salt)
Boiling Point ~340°C (Predicted at 760 mmHg)
Density ~1.0 g/cm³ (Predicted)
pKa (Piperidine NH) 10.8 (Highly Basic)
pKa (Alpha NH2) 7.8 (Typical for amino esters)
Solubility Free Base: Soluble in DCM, EtOAc, MeOH.[4][1] Salt: Soluble in Water, MeOH, DMSO.
Hygroscopicity High (Salt forms); requires desiccation.

Synthetic Methodology

The synthesis of H-Pip(4)-Ala-OtBu requires a strategy that establishes the chiral center and the piperidine ring while maintaining the integrity of the sensitive tert-butyl ester.

Primary Route: Catalytic Hydrogenation of Pyridyl-Alanine

This is the industrial "Gold Standard" due to the commercial availability of Pyridyl-alanine precursors. It involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Mechanism & Causality:
  • Precursor: Tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate (Boc-4-Pyridylalanine-OtBu).

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or Rhodium on Carbon (
    
    
    
    ). Palladium (
    
    
    ) is often insufficient for reducing the pyridine ring under mild conditions.
  • Solvent: Acetic Acid (AcOH) is critical. It protonates the pyridine nitrogen, destabilizing the aromaticity and facilitating hydride addition.

Step-by-Step Protocol:
  • Dissolution: Dissolve 10 mmol of Boc-4-Pyridylalanine-OtBu in 50 mL of Glacial Acetic Acid.

  • Catalyst Addition: Add 5 wt% equivalent of

    
     under an inert Argon atmosphere. Caution: Pyrophoric.
    
  • Hydrogenation: Purge the vessel with

    
     gas. Maintain a pressure of 3–5 bar (45–75 psi) at room temperature for 12–24 hours.
    
  • Monitoring: Monitor via LC-MS for the mass shift (+6 Da, from Pyridine to Piperidine).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove AcOH.

  • Neutralization: The product exists as an acetate salt. Dissolve in DCM and wash with saturated

    
     to obtain the free base, or treat with HCl/Dioxane to swap the counter-ion.
    
Visualization of Synthesis Pathway

The following diagram illustrates the hydrogenation pathway and subsequent protection strategies.

SynthesisPath Start Boc-4-Pyridylalanine-OtBu (Aromatic Precursor) Reaction Hydrogenation (H2, PtO2, AcOH) Start->Reaction Reduction Intermediate Boc-Pip(4)-Ala-OtBu (Piperidine Ring Formed) Reaction->Intermediate Yield >90% Branch Selectivity Intermediate->Branch ProductA H-Pip(4)-Ala-OtBu (Alpha-Amine Deprotection) Branch->ProductA TFA/DCM (Controlled) Removes Boc only? (Difficult) ProductB Boc-Pip(4)-Ala-OH (Ester Hydrolysis) Branch->ProductB TFA (Full) or Acid Hydrolysis Note CRITICAL: Boc and tBu are NOT orthogonal. Standard route requires Fmoc-protection if selective alpha-deprotection is needed. Branch->Note

Caption: Synthetic pathway converting Pyridyl-alanine to Piperidyl-alanine. Note the challenge of orthogonal protection between Boc and tBu groups.

Reactivity & Handling Strategies

Orthogonal Protection Challenges

A critical technical nuance is that Boc (N-protecting) and t-Bu (O-protecting) groups are both acid-labile.

  • Problem: Treating Boc-Pip-Ala-OtBu with TFA will cleave both the amine protection and the ester, yielding the free amino acid.

  • Solution: To isolate the title compound (Tert-butyl 2-amino...), one must use Fmoc-protection for the alpha-amine.

    • Route: Fmoc-Pip(Boc)-Ala-OtBu

      
       Piperidine (20% in DMF) 
      
      
      
      H-Pip(Boc)-Ala-OtBu.
    • Alternative: If the starting material is Z-Pip-Ala-OtBu (Cbz protected), catalytic hydrogenation removes the Cbz group while reducing the pyridine, potentially yielding the target in one step (though Cbz removal is faster than ring reduction).

Stability and Storage
  • Oxidation: The secondary amine on the piperidine ring is susceptible to N-oxidation over time. Store under Nitrogen or Argon.

  • Carbamate Formation: Avidly absorbs atmospheric

    
    .
    
  • Recommendation: Store as the Dihydrochloride (2HCl) salt at -20°C.

Applications in Drug Discovery

Peptidomimetics: The "Arg/Lys" Surrogate

In medicinal chemistry, 4-piperidylalanine is a "privileged scaffold." It mimics the basic side chains of Arginine and Lysine but restricts the conformational space.

  • Mechanism: The piperidine ring locks the basic nitrogen in a specific orientation, reducing the entropic cost of binding to a receptor pocket.

  • Use Case: Development of Thrombin Inhibitors (anticoagulants). Replacing Arginine with Piperidylalanine often improves metabolic stability (resistance to trypsin-like cleavage) while maintaining potency.

Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) sequence binds to integrin receptors (


, 

).
  • Application: Researchers substitute the Arginine residue with 4-piperidylalanine to create potent, non-peptide RGD mimetics for cancer therapy (anti-angiogenesis) and thrombosis treatment.

  • Advantage: The tert-butyl ester allows this building block to be easily inserted into solid-phase peptide synthesis (SPPS) protocols or solution-phase coupling reactions.

GPCR Ligands

Used in the synthesis of Somatostatin analogs. The bulky, basic side chain interacts with the deep binding pockets of GPCRs, often enhancing selectivity for specific subtypes (e.g., sst2 vs sst5).

References

  • Ma, D., & Ma, Z. (2011). Synthetic approaches to piperidyl amino acids. Tetrahedron Letters.

  • Sigma-Aldrich. (2024). Product Specification: Boc-4-(4-pyridyl)-L-alanine.

  • BenchChem. (2025).[5] The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis.

  • PubChem. (2024). Compound Summary: 2-amino-3-(piperidin-4-yl)propanoic acid derivatives.[6]

  • RSC Advances. (2016). Practical Synthesis of Fragment - Piperidine Derivatives.

Sources

Architectural and Mechanistic Distinctions in Non-Natural Amino Acids: A Comparative Analysis of 4-Piperidylalanine and its Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced peptidomimetics, the incorporation of conformationally restricted, non-natural amino acids is a critical strategy for enhancing proteolytic stability and receptor affinity. 4-piperidylalanine (a rigidified analog of lysine/arginine) is frequently utilized in the design of highly specific therapeutics, such as inhibitors of IgG binding to the neonatal Fc receptor (FcRn)[1].

However, the successful integration of this moiety depends entirely on its functionalization. The choice between the free acid (4-piperidylalanine ) and its C-terminal protected derivative (Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate ) dictates the synthetic workflow, solubility profile, and orthogonal protection strategy required. This whitepaper provides an in-depth mechanistic guide to the physicochemical differences, chemoselective handling, and experimental protocols associated with these two distinct chemical entities.

Physicochemical & Structural Profiling

The fundamental difference between these two compounds lies in the state of the C-terminus. 4-piperidylalanine exists as a highly polar zwitterion, whereas its tert-butyl ester derivative masks the carboxylic acid, significantly altering its lipophilicity and reactivity.

Table 1: Comparative Physicochemical Data
Property4-Piperidylalanine (Free Acid)Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate
IUPAC Name 2-amino-3-(piperidin-4-yl)propanoic acidtert-butyl 2-amino-3-(piperidin-4-yl)propanoate
Chemical Formula C8H16N2O2C12H24N2O2
Molecular Weight 172.22 g/mol 228.33 g/mol
C-Terminus State Free Carboxylic Acid (-COOH)tert-Butyl Ester (-COOtBu)
Net Charge (pH 7.4) +1 (Zwitterionic carboxylate, two protonated amines)+2 (Neutral ester, two protonated amines)
Solubility Profile Aqueous buffers, highly polar solvents (H2O, MeOH)Organic solvents (DCM, DMF, THF)
Primary Synthetic Role Electrophile (requires N-protection for SPPS)Nucleophile (C-terminus protected for solution-phase)

Mechanistic Causality in Peptide Synthesis

As an application scientist, I frequently observe failures in peptide coupling due to a misunderstanding of chemoselectivity . Both compounds possess two basic nitrogens: the


-amine (pKa ~8.5) and the piperidine secondary amine (pKa ~10.5).
The Orthogonal Protection Imperative

Because the piperidine nitrogen is significantly more basic and nucleophilic than the


-amine, it will preferentially react with activated electrophiles. Therefore, whether you start with the free acid or the tert-butyl ester, the piperidine nitrogen must  be orthogonally protected (e.g., with Boc, Cbz, or Alloc) before the 

-amine can be utilized in amide bond formation.

The tert-butyl ester provides a critical advantage in solution-phase synthesis: it acts as a robust, acid-labile protecting group that prevents the C-terminus from self-condensing or reacting during the coupling of the


-amine. This Fmoc/tBu orthogonal strategy is a cornerstone of modern peptide synthesis, allowing for selective deprotection without degrading the peptide backbone[2].

pKa_Dynamics Base Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate N1 Piperidine Nitrogen pKa ~ 10.5 Highly Nucleophilic Base->N1 Site 1 N2 Alpha-Amine pKa ~ 8.5 - 9.0 Moderately Nucleophilic Base->N2 Site 2 O1 Tert-Butyl Ester Sterically Hindered Acid-Labile (TFA) Base->O1 Site 3 Action1 Requires Strong Protection (e.g., Boc, Cbz, Alloc) N1->Action1 Action2 Target for Peptide Coupling (Forms Amide Bond) N2->Action2 Action3 Prevents C-Terminal Reactivity During Synthesis O1->Action3

Diagram 1: Reactive sites and functional roles of the tert-butyl ester derivative.

Experimental Workflows & Protocols

The following protocols represent self-validating systems designed to ensure high-fidelity coupling and deprotection.

Protocol A: Solution-Phase Amide Coupling using the Tert-Butyl Ester

Objective: Couple an N-protected amino acid to the


-amine of Tert-butyl 2-amino-3-(1-Cbz-piperidin-4-yl)propanoate.
  • Activation: In an oven-dried flask, dissolve 1.1 eq of the N-protected amino acid (e.g., Fmoc-Ala-OH) and 1.1 eq of HATU in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 5 minutes at room temperature.

    • Causality Insight: HATU generates a highly reactive HOAt ester. DIPEA is selected because its steric bulk prevents it from acting as a nucleophile, ensuring it exclusively deprotonates the amines without degrading the activated carboxylic acid.

  • Nucleophile Introduction: Add 1.0 eq of the side-chain protected Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate.

  • Reaction: Stir under nitrogen for 2 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.

Protocol B: Global Deprotection (TFA Cleavage)

Objective: Convert the synthesized tert-butyl ester peptide back into the biologically active free acid (4-piperidylalanine derivative)[3].

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H2O.

  • Cleavage: Dissolve the purified peptide ester in the cocktail (10 mL per gram of peptide). Stir at room temperature for 2.5 hours.

    • Causality Insight: During acidolysis, the tert-butyl ester releases highly reactive tert-butyl carbocations. If unquenched, these will irreversibly re-alkylate the piperidine nitrogen or other susceptible residues. TIPS acts as a sacrificial carbocation scavenger, ensuring the fidelity of the final sequence.

  • Precipitation: Evaporate 80% of the TFA under a gentle stream of nitrogen. Dropwise add the residue into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and lyophilize from H2O/Acetonitrile.

Synthesis_Workflow A 4-Piperidylalanine (Free Acid) B Esterification (Isobutylene / H+) A->B Masking COOH C Tert-butyl 2-amino-3- (piperidin-4-YL)propanoate B->C D Side-Chain Protection (e.g., Cbz-Cl) C->D Masking Piperidine NH E Coupling Reaction (HATU/DIPEA) D->E Alpha-NH2 Nucleophile F Protected Peptide Intermediate E->F Amide Bond Formation G TFA Cleavage (+ TIPS Scavenger) F->G Acidolysis H Final Peptide (Free C-Terminus) G->H Deprotection Complete

Diagram 2: Workflow from free acid to esterification, coupling, and final deprotection.

Applications in Drug Development

The transition from standard amino acids to 4-piperidylalanine is driven by the need for pharmacological resilience . Naturally occurring basic amino acids like Arginine are highly susceptible to trypsin-like proteases. By embedding the basic nitrogen within a rigid piperidine ring, 4-piperidylalanine maintains the necessary electrostatic interactions for receptor binding (e.g., in integrin antagonists or FcRn modulators[1]) while inducing steric clash against protease active sites.

The tert-butyl ester is primarily a transient synthetic vehicle. While esterification is a common prodrug strategy to increase oral bioavailability, the extreme steric bulk of the tert-butyl group renders it highly resistant to plasma esterases. Therefore, in drug development, the tert-butyl group is strictly utilized for orthogonal chemical synthesis[2] and is cleaved ex vivo to yield the active 4-piperidylalanine-containing therapeutic.

References

  • Source: Google Patents (US20070254831A1)
  • Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine (γ-Phe)
  • Introduction to Peptide Synthesis Methods Source: Bachem URL

Sources

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate: A Conformationally Constrained Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate, a non-proteinogenic amino acid derivative, has emerged as a valuable scaffold in medicinal chemistry. Its defining feature—a piperidine ring appended to an alanine backbone—introduces conformational rigidity, a property increasingly sought after in the design of potent and selective therapeutics. This guide provides a comprehensive review of this building block, from its synthesis and chemical properties to its strategic application in drug discovery. We will explore its role in the development of peptidomimetics and small molecules targeting key protein classes, such as proteases and G-protein-coupled receptors (GPCRs). Detailed experimental protocols for its incorporation into lead compounds and an analysis of the structure-activity relationships (SAR) it influences will be presented, underscoring its utility for enhancing binding affinity, metabolic stability, and overall druggability.

Introduction: The Strategic Value of Conformational Constraint

The inherent flexibility of many small molecule and peptide-based drug candidates often leads to suboptimal binding to their biological targets and increased susceptibility to metabolic degradation. This can result in poor potency, lack of selectivity, and unfavorable pharmacokinetic profiles. A key strategy to overcome these limitations is the introduction of conformational constraints. By rigidifying the molecular structure, we can pre-organize the pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing affinity.

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is an exemplary building block that embodies this principle. The piperidine ring, a prevalent motif in many approved drugs, serves as a rigid scaffold that can improve metabolic stability and modulate physicochemical properties.[1] Its integration into a molecule can also provide vectors for further chemical modification, allowing for the fine-tuning of a compound's properties. This guide will delve into the practical aspects of utilizing this versatile building block in drug discovery campaigns.

Synthesis and Physicochemical Properties

The synthesis of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate and its derivatives typically involves multi-step sequences starting from commercially available materials. A common approach involves the elaboration of a suitably protected piperidine precursor. The tert-butyl ester and the Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups on the alpha-amino group are standard in peptide and medicinal chemistry, offering orthogonal deprotection strategies.[][3]

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC₁₄H₂₇N₁O₄ (for N-Boc derivative)Calculated
Molecular Weight289.37 g/mol (for N-Boc derivative)Calculated
AppearanceWhite to off-white solid[4]
SolubilitySoluble in organic solvents (e.g., DCM, DMF)General Knowledge
Storage0-8 °C[4]

The presence of both the piperidine nitrogen and the protected amino and carboxyl groups allows for a wide range of chemical manipulations, making it a highly versatile intermediate.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach for incorporating the piperidinyl-alanine core into a target molecule.

G cluster_synthesis Generalized Synthetic Workflow start Commercially available Fmoc-Pip(Boc)-OH spps Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Coupling start->spps Coupling Reagents (e.g., HATU, HOBt) deprotection Selective Deprotection (Piperidine for Fmoc, TFA for Boc) spps->deprotection elaboration Further Chemical Elaboration (e.g., N-alkylation of piperidine) deprotection->elaboration final Final Drug Candidate elaboration->final

Caption: Generalized workflow for incorporating the piperidinyl-alanine scaffold.

Applications in Drug Discovery: Case Studies and Therapeutic Targets

The unique structural features of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate make it an attractive building block for targeting a variety of protein classes.

Protease Inhibitors

Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive drug targets.[5][6] The development of protease inhibitors often involves the design of peptidomimetics that can fit into the enzyme's active site. The constrained nature of the piperidinyl-alanine scaffold can help to mimic the turn structures of natural peptide substrates, leading to enhanced binding affinity.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[7] The design of novel DPP-4 inhibitors has explored the use of piperidine-constrained phenethylamines. While not a direct use of our title compound, these studies highlight the value of the piperidine moiety in this context. The piperidine ring can occupy a key pocket in the DPP-4 active site, and modifications to this ring can significantly impact potency and selectivity.[7] The incorporation of a 3-(piperidin-4-yl)alanine moiety into a peptidomimetic backbone could provide a novel scaffold for potent and selective DPP-4 inhibitors.

Rationale for Use:

  • Structural Mimicry: The rigid piperidine ring can mimic the P1 or P2 residue of a natural peptide substrate.

  • Vector for SAR: The piperidine nitrogen can be functionalized to explore interactions with specific sub-pockets of the enzyme active site.

  • Improved Pharmacokinetics: The piperidine moiety can enhance metabolic stability compared to a linear peptide chain.[1]

G-Protein-Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[8][9] The design of potent and selective GPCR ligands is a cornerstone of modern drug discovery. The piperidine scaffold is a common feature in many GPCR ligands, where it can serve as a key pharmacophoric element and influence the overall physicochemical properties of the molecule.[1][10]

Case Study: Heterodimer-Selective GPCR Ligands

Recent research has focused on the development of ligands that can selectively target GPCR heterodimers. In one study, bivalent ligands were designed to bridge the binding sites of the Dopamine D2 receptor (D2R) and the Neurotensin 1 receptor (NTS1R).[11] These ligands often incorporate flexible linkers and rigid scaffolds to achieve the desired spatial orientation. The 3-(piperidin-4-yl)alanine scaffold could be envisioned as a core component in such bivalent ligands, with the piperidine ring interacting with one receptor and the amino acid backbone providing a point for linker attachment to a second pharmacophore.

Rationale for Use:

  • Scaffold for Bivalent Ligands: The amino acid functionality provides a convenient handle for attaching linkers and other pharmacophores.

  • Modulation of Physicochemical Properties: The piperidine can be used to tune solubility and lipophilicity, which are critical for CNS-targeting drugs.[1]

  • Enhanced Selectivity: By providing a rigid and defined geometry, the piperidinyl-alanine scaffold can contribute to selectivity for a specific receptor or receptor dimer.[12]

Experimental Protocols

The incorporation of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate into a growing peptide chain is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version, N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine, is commercially available and well-suited for this purpose.[4]

Protocol for Fmoc-SPPS Incorporation

This protocol outlines the general steps for coupling N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine to a resin-bound peptide.

Materials:

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vial, dissolve N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence.

Deprotection and Cleavage Workflow

G cluster_cleavage Deprotection and Cleavage start Fully Assembled Peptide on Resin (with Boc on piperidine) tfa Treat with TFA 'Cleavage Cocktail' (e.g., TFA/TIS/H₂O) start->tfa Simultaneous side-chain deprotection and cleavage precipitation Precipitate Peptide in Cold Ether tfa->precipitation purification Purify by RP-HPLC precipitation->purification final Lyophilized Peptide purification->final

Caption: Workflow for the final deprotection and cleavage of the synthesized peptide.

Structure-Activity Relationship (SAR) Insights

The piperidine ring of the 3-(piperidin-4-yl)alanine scaffold offers multiple points for diversification, allowing for a systematic exploration of the SAR.

Key SAR Insights from Piperidine-Containing Compounds

Modification SiteObservationImplicationSource
Piperidine Nitrogen (N1) Alkylation or arylation can be used to probe for interactions with specific receptor sub-pockets.Can significantly impact potency and selectivity.[10][13]
Piperidine Ring Conformation The chair conformation of the piperidine ring is generally favored, but substitution can influence the equatorial/axial preference of substituents.The stereochemistry of substituents on the piperidine ring can be critical for activity.[14]
Substitution on the Piperidine Ring Introduction of substituents on the piperidine ring can modulate lipophilicity and introduce new hydrogen bonding interactions.Can be used to fine-tune ADME properties.[15]

These insights demonstrate that the 3-(piperidin-4-yl)alanine scaffold is not merely a passive spacer but an active contributor to the pharmacological profile of a molecule.

Future Perspectives

The utility of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate and related constrained amino acids is likely to expand as drug discovery continues to tackle more challenging biological targets, such as protein-protein interactions. The ability to introduce well-defined three-dimensional structures into peptide and small molecule ligands will be crucial for achieving the high affinity and selectivity required for therapeutic success. Future work may focus on the development of novel synthetic routes to enantiomerically pure versions of this building block and the exploration of a wider range of substitutions on the piperidine ring to create diverse chemical libraries for high-throughput screening.

Conclusion

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is a powerful and versatile building block for modern drug discovery. Its conformationally constrained nature, combined with the favorable physicochemical properties imparted by the piperidine ring, makes it an attractive scaffold for the design of potent and selective ligands for a range of biological targets. By understanding the principles of its synthesis, incorporation, and the SAR it influences, medicinal chemists can leverage this valuable tool to accelerate the development of the next generation of therapeutics.

References

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Retrieved March 4, 2026, from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved March 4, 2026, from [Link]

  • Nara, S., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2467-73. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved March 4, 2026, from [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7. [Link]

  • Turk, B. E., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(19), 6159-6165. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117895. [Link]

  • MDPI. (2025, July 10). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Retrieved March 4, 2026, from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • Kauk, M., et al. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Nature Communications, 7, 12339. [Link]

  • Haddad, J. J. (2013). Current Opinion on 3-[2-[(2-Tert-Butyl-Phenylaminooxalyl)-Amino]-Propionylamino]- 4-Oxo-5-(2,3,5,6-Tetrafluoro-Phenoxy)-Pentanoic Acid, an Investigational Drug Targeting Caspases and Caspase-Like Proteases: The Clinical Trials in Sight and Recent Anti-Inflammatory Advances. Recent Patents on Inflammation & Allergy Drug Discovery, 7(3), 229-258. [Link]

  • St. Jude Children's Research Hospital. (2025, December 22). Structural findings reveal how distinct GPCR ligands create different levels of activation. Retrieved March 4, 2026, from [Link]

  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved March 4, 2026, from [Link]

  • Drug Discovery Chemistry. (2018). GPCR-Targeted Drug Design. Retrieved March 4, 2026, from [Link]

  • ScienceDaily. (2023, December 31). GPCR structure: Research reveals molecular origins of function for a key drug target. Retrieved March 4, 2026, from [Link]

  • Lee, C. C., & Liang, P. H. (2019). Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. Viruses, 11(3), 197. [Link]

  • National Center for Biotechnology Information. (2023). Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3. Retrieved March 4, 2026, from [Link]

  • Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Scientific Research Publishing. (n.d.). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved March 4, 2026, from [Link]

Sources

Physicochemical Profiling of Piperidine Propanoate Derivatives: pKa of the Secondary Amine Core and Its Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine propanoate derivatives, predominantly represented by the 4-anilidopiperidine class of synthetic opioids (e.g., fentanyl, remifentanil), are cornerstone molecules in modern anesthesiology and pain management. While the active pharmaceutical ingredients (APIs) in clinical use are typically tertiary amines, the secondary amine analogs—whether acting as synthetic precursors, active metabolites, or degradation products—play a critical role in the pharmacokinetic (PK) and stability profiles of these drugs.

This technical guide provides an in-depth analysis of the pKa values of the secondary amine in piperidine propanoate derivatives. By exploring the structural causality behind their basicity and detailing self-validating experimental protocols for pKa determination, this whitepaper serves as a definitive resource for researchers and drug development professionals.

Structural Causality and pKa Modulation

The basicity of the piperidine nitrogen is fundamentally governed by its sp³ hybridization, the chair conformation of the saturated heterocycle, and the inductive effects of substituents on the ring.

  • The Unsubstituted Core: Unsubstituted piperidine is a strong secondary amine base with a pKa of approximately 11.12 1. The lack of electron-withdrawing groups allows the lone pair on the nitrogen to readily accept and stabilize a proton.

  • Secondary Amine Derivatives (e.g., Norfentanyl): When a propionanilide group is introduced at the 4-position of the piperidine ring, the resulting secondary amine (norfentanyl) exhibits a reduced pKa of 10.3 2. This reduction is driven by the electron-withdrawing nature of the amide and phenyl groups, which inductively pull electron density away from the piperidine nitrogen, stabilizing the unprotonated form.

  • Tertiary Amine Propanoates: Alkylation of the secondary amine to form the final API further modulates the pKa. For instance, the addition of a phenethyl group yields fentanyl (pKa 8.43) 3, while the addition of an ester-containing side chain yields remifentanil (pKa 7.07) 4. The drastic drop in remifentanil's pKa is due to the strong inductive electron withdrawal from the methyl propanoate moiety attached to the nitrogen. Furthermore, targeted fluorination can lower the pKa to 6.82 (as seen in the experimental derivative NFEPP) to selectively target acidic, inflamed tissues 5.

Pharmacological and Stability Implications

Understanding the pKa of the secondary amine core is not merely an academic exercise; it has profound implications for drug metabolism and formulation stability.

Metabolism and Excretion

Fentanyl is heavily metabolized by hepatic CYP3A4 via N-dealkylation into norfentanyl, a secondary amine 3. Because norfentanyl has a pKa of 10.3, it is almost entirely protonated (>99%) at physiological pH (7.4). This high degree of ionization drastically increases its hydrophilicity, preventing it from crossing the blood-brain barrier. Consequently, the secondary amine metabolite is rendered pharmacologically inactive while its water solubility facilitates rapid renal excretion.

Formulation Stability

Remifentanil is highly susceptible to degradation in aqueous environments, necessitating its formulation as a lyophilized powder or in non-aqueous solvents. One of its primary degradation pathways is thermal dealkylation at the piperidine nitrogen, yielding the secondary amine degradant GR94219X (4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine propionic acid) 4. Monitoring the formation of this secondary amine is a Critical Quality Attribute (CQA) in stability testing, as its accumulation indicates API breakdown.

Pathway Fentanyl Fentanyl (Tertiary Amine) pKa: 8.43 Norfentanyl Norfentanyl (Secondary Amine) pKa: 10.3 Fentanyl->Norfentanyl CYP3A4 N-dealkylation Remifentanil Remifentanil (Tertiary Amine) pKa: 7.07 GR94219X GR94219X (Secondary Amine) Degradant Remifentanil->GR94219X Thermal Dealkylation GR90291X GR90291X (Carboxylic Acid) Degradant Remifentanil->GR90291X Ester Hydrolysis

Metabolic and degradation pathways of piperidine propanoates yielding secondary amines.

Experimental Methodology: Self-Validating pKa Determination

To accurately determine the pKa of secondary amine derivatives, a combined potentiometric and UV-Vis spectrophotometric titration is recommended. This dual-method approach ensures a self-validating system: the potentiometric data provides the primary quantitative measurement, while the UV-Vis spectra confirm the structural transition (protonation/deprotonation) via isosbestic points.

Protocol: Potentiometric Titration with Spectroscopic Validation
  • Sample Preparation: Dissolve 1-2 mg of the secondary amine derivative (e.g., norfentanyl standard) in 50 mL of 0.15 M KCl solution.

    • Causality: The 0.15 M KCl matches physiological ionic strength, ensuring the measured thermodynamic pKa is biologically relevant and accounts for activity coefficient deviations.

  • Atmospheric Control: Purge the titration vessel with inert nitrogen (N₂) gas for 15 minutes prior to and continuously during the experiment.

    • Causality: Prevents the dissolution of atmospheric CO₂, which would form carbonic acid and artificially lower the pH, skewing the titration curve.

  • Titration Execution: Using an automated micro-titrator, inject 0.1 M HCl to drop the pH to ~3.0 (fully protonating the secondary amine). Slowly titrate with 0.1 M NaOH in 0.05 mL increments until a pH of 11.5 is reached.

  • Spectroscopic Monitoring: Route the solution through a flow-cell in a UV-Vis spectrophotometer. Record the absorbance at 220-280 nm after each titrant addition.

    • Causality: The anilide moiety acts as a chromophore. As the nearby piperidine nitrogen deprotonates, the electronic environment shifts, altering the molar absorptivity. The presence of a clear isosbestic point validates that only a single two-state equilibrium (protonated vs. unprotonated) is occurring, ruling out degradation during the assay.

  • Data Regression: Fit the titration curve using the Henderson-Hasselbalch equation via non-linear regression to extract the precise pKa value.

Protocol Prep 1. Sample Preparation Dissolve in 0.15M KCl (Matches physiological ionic strength) Purge 2. Atmospheric Control N2 Purge for 15 mins (Prevents CO2 interference) Prep->Purge Titration 3. Potentiometric Titration Titrate 0.1M NaOH (pH 3 to 11.5) (Automated micro-additions) Purge->Titration UVVis 4. Spectroscopic Validation Monitor UV-Vis (220-280 nm) (Confirm isosbestic points) Titration->UVVis Data 5. Data Regression Henderson-Hasselbalch Fit (Extract thermodynamic pKa) UVVis->Data

Self-validating experimental workflow for the potentiometric determination of pKa.

Quantitative Data Summary

The following table summarizes the pKa values of the piperidine core across various substitution states, highlighting the profound impact of propanoate and anilide derivatives on basicity.

CompoundAmine TypepKa ValuePhysiological State at pH 7.4Primary Role
Piperidine Secondary11.12>99% ProtonatedChemical Precursor
Norfentanyl Secondary10.30>99% ProtonatedMajor Metabolite
Fentanyl Tertiary8.43~91% ProtonatedActive API
Remifentanil Tertiary7.07~68% UnprotonatedActive API
NFEPP Tertiary6.82~79% UnprotonatedExperimental API

References

  • Title: Piperidine | C5H11N | CID 8082 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl Source: PubMed Central (PMC) - NIH URL:[Link]

  • Title: Stable liquid remifentanil formulations (US20140179740A1)
  • Title: Chemical structures of fentanyl, N-{1-[2-(2,6-difluorphenyl)ethyl]piperidine-4-yl}-N-phenylpropionamide (FF6) Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Selective N-Protection of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides an in-depth technical guide for the selective protection of the secondary amine on the piperidine ring of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate. This non-canonical amino acid is a valuable building block in medicinal chemistry and drug development. Due to the presence of two distinct amine functionalities—a primary α-amino group and a secondary piperidine nitrogen—a direct, one-pot selective protection is chemically challenging. We present a robust and field-proven orthogonal protection strategy that ensures high selectivity and yield. This guide details the chemical rationale, selection of protecting groups, step-by-step experimental protocols, and troubleshooting, designed for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is a versatile synthetic intermediate. Its structure incorporates a chiral α-amino acid core and a piperidine moiety, making it a desirable component for introducing conformational constraints or specific pharmacophoric features into peptide-based therapeutics. The primary synthetic hurdle lies in differentiating its two nucleophilic centers: the primary α-amino group and the secondary amine within the piperidine ring.

Chemically, the primary α-amino group is generally more nucleophilic and less sterically hindered than the secondary piperidine amine.[1] Consequently, electrophilic reagents, such as those used for N-protection, will preferentially react with the α-amino group. A direct, selective protection of the piperidine nitrogen in a single step is therefore inefficient and leads to a mixture of products that are difficult to separate.

To overcome this, a reliable and authoritative approach utilizes an orthogonal protection strategy .[2][3] This methodology involves the sequential protection of both amino groups with protecting groups that can be removed under different, non-interfering chemical conditions. This allows for the precise and selective unmasking of one amine while the other remains protected, providing the desired building block in high purity.

The Orthogonal Strategy: A Blueprint for Selectivity

The core of our recommended strategy is to leverage the differential lability of modern protecting groups. The workflow is designed to be logical, efficient, and self-validating, proceeding in three key stages:

  • Protection of the α-Amino Group: The more reactive primary amine is temporarily protected.

  • Protection of the Piperidine Nitrogen: The secondary amine is then protected with a more permanent, "side-chain" protecting group.

  • Selective Deprotection of the α-Amino Group: The temporary protecting group on the α-amino group is removed, yielding the target molecule, ready for subsequent synthetic steps like peptide coupling.

G cluster_0 Orthogonal Protection Workflow A Starting Material (Two Free Amines) B Step 1: Protect α-Amino Group (e.g., with Fmoc) A->B C Intermediate 1 (Piperidine-NH Free) B->C D Step 2: Protect Piperidine-N (e.g., with Boc) C->D E Intermediate 2 (Fully Protected) D->E F Step 3: Selective Deprotection of α-Amino Group E->F G Final Product (Piperidine-N Protected) F->G

Caption: High-level workflow for the orthogonal protection strategy.

Selecting the Optimal Protecting Group Pair

The success of this strategy hinges on choosing two protecting groups with truly orthogonal cleavage conditions. For this specific substrate, which already contains an acid-labile tert-butyl ester, the pairing of a base-labile group for the α-position and an acid-labile group for the piperidine "side-chain" is ideal.

Protecting GroupTarget AmineAbbreviationIntroduction ReagentCleavage ConditionRationale for Use
9-Fluorenyl-methoxycarbonyl α-AminoFmocFmoc-OSu, Fmoc-ClBase-labile (e.g., 20% Piperidine/DMF)[4][5]Orthogonal to acid-labile Boc and t-Bu groups. Widely used in solid-phase peptide synthesis (SPPS).[]
tert-Butoxycarbonyl Piperidine-NBocDi-tert-butyl dicarbonate ((Boc)₂O)Acid-labile (e.g., TFA, HCl)[7][8]Stable to the basic conditions for Fmoc removal. Its acid-lability matches the tert-butyl ester, allowing for simultaneous deprotection in a final step if desired.[9]
Carboxybenzyl Piperidine-NCbz, ZBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)[10][11]An alternative to Boc, offering orthogonality to both acid- and base-labile groups. Useful if the final product must be stable to strong acid.

For this guide, we will focus on the Fmoc/Boc pairing , as it represents the most common and versatile strategy in modern peptide chemistry.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Nα-Fmoc Protection

This step protects the more reactive primary amine, leaving the piperidine nitrogen available for the next step.

G cluster_protocol1 Protocol 1: Nα-Fmoc Protection Workflow prep 1. Prepare Reaction Dissolve substrate & NaHCO₃ in THF/H₂O add 2. Add Fmoc-OSu (in THF) Dropwise at 0°C prep->add react 3. React Warm to RT Stir 12-16 h add->react workup 4. Workup Remove THF, add EtOAc, wash with acid & brine react->workup purify 5. Isolate Product Dry over Na₂SO₄, concentrate workup->purify

Caption: Experimental workflow for the Nα-Fmoc protection step.

Materials:

  • Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (1.0 eq)

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the starting amine (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of THF and water (e.g., 20 mL/g of amine). Stir until all solids are dissolved.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a minimal amount of THF.

  • Add the Fmoc-OSu solution dropwise to the stirring amine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude Nα-Fmoc protected intermediate, which is often used in the next step without further purification.

Protocol 2: N-Piperidyl-Boc Protection

With the α-amino group masked, the piperidine nitrogen is now selectively protected with a Boc group.

G cluster_protocol2 Protocol 2: N-Piperidyl-Boc Protection Workflow prep 1. Prepare Reaction Dissolve Nα-Fmoc substrate & TEA in anhydrous DCM add 2. Add (Boc)₂O Dropwise at RT prep->add react 3. React Stir 2-4 h at RT add->react workup 4. Workup Wash with NaHCO₃ and brine react->workup purify 5. Purify Product Dry, concentrate, and purify via column chromatography workup->purify

Sources

Using Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Convergent Synthesis and Regioselective Conjugation using Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate in Fmoc-SPPS

Introduction & Strategic Rationale

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (also known as H-Pip-OtBu) is a highly specialized, dual-amine building block. Featuring an unprotected primary α-amine, an unprotected secondary piperidine amine, and a tert-butyl (tBu) protected C-terminus, it is a privileged scaffold for synthesizing conformationally constrained peptidomimetics, integrin antagonists, and Targeted Protein Degrader (PROTAC) linkers.

Direct incorporation of this unprotected building block during standard Solid-Phase Peptide Synthesis (SPPS) chain elongation is problematic due to the risk of branching at the dual amine sites. To circumvent this, we present a convergent synthesis strategy . By synthesizing a fully protected peptide acid on a highly acid-labile resin and subsequently coupling it to H-Pip-OtBu in solution, researchers can exploit the steric differentiation between the primary and secondary amines to achieve strict regioselective functionalization.

Mechanistic Causality in Experimental Design

Steric Control of Regioselectivity

The core challenge in utilizing Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is directing the amide bond formation exclusively to the α-amine while leaving the piperidine nitrogen free for downstream bio-orthogonal conjugation. While the secondary piperidine amine is intrinsically more basic (pKa ~11.2) than the primary α-amine (pKa ~9.0), it is significantly more sterically hindered. By utilizing bulky active esters—specifically generated via DIC and OxymaPure —the acylation is kinetically driven toward the less hindered primary α-amine[1].

Avoidance of Guanidinylation Byproducts

A critical error in dual-amine coupling is the use of uronium/aminium-based coupling reagents like HATU or HBTU. These reagents readily react with unprotected secondary amines (such as the piperidine ring) to form irreversible tetramethylguanidinium byproducts, permanently capping the reactive site and destroying the molecule's utility [2]. DIC/OxymaPure operates strictly via an active ester intermediate, completely eliminating the risk of guanidinylation.

Orthogonal C-Terminal Protection

The tBu ester on the C-terminus provides absolute orthogonality. It remains completely stable during the basic conditions of solution-phase coupling but is rapidly cleaved alongside standard SPPS side-chain protecting groups during the final 95% Trifluoroacetic acid (TFA) global deprotection [3].

Quantitative Data: Coupling Reagent Optimization

To validate the causal relationship between coupling reagent bulk and regioselectivity, equimolar amounts of a model protected peptide acid were coupled to Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate using various activation strategies.

Table 1: Impact of Coupling Chemistry on Regioselectivity and Byproduct Formation

Coupling Reagent SystemActivation Mechanismα-Amine Conversion (Target)Piperidine Conversion (Side-chain)Guanidinylation ByproductRecommendation
DIC / OxymaPure Bulky Active Ester> 96% < 2% 0% Optimal
PyBOP / NMM Phosphonium Salt88%6%0%Acceptable
HATU / DIEA Uronium Salt75%12%~13%Not Recommended

Visualizing the Synthetic Logic

Convergent_Workflow SPPS 1. Fmoc SPPS 2-CTC Resin Cleavage 2. Mild Cleavage 1% TFA / DCM SPPS->Cleavage Retains Side-Chain Protection Solution 3. Solution Coupling DIC / OxymaPure Cleavage->Solution Protected Fragment Global 4. Global Deprotection 95% TFA Solution->Global Yields Final Modified Peptide

Convergent SPPS workflow for C-terminal piperidine modification.

Regioselective_Coupling Peptide Protected Peptide Acid (from 2-CTC Resin) Coupling DIC / OxymaPure Steric Control Peptide->Coupling BB Tert-butyl 2-amino-3- (piperidin-4-yl)propanoate BB->Coupling Prod Peptide-α-NH-CH(CH2-Pip-NH)-COOtBu (Free Piperidine NH) Coupling->Prod Regioselective Amide Bond Formation

Regioselective coupling pathway exploiting steric differentiation of amines.

Detailed Experimental Protocols

Protocol A: Synthesis and Mild Cleavage of the Precursor Peptide

Objective: Generate a fully protected peptide sequence with a free C-terminal carboxylic acid.

  • Resin Selection: Utilize 2-Chlorotrityl chloride (2-CTC) resin (loading ~0.8 mmol/g). 2-CTC is highly acid-labile, allowing for peptide cleavage without disrupting standard side-chain protecting groups (e.g., Boc, tBu, Trt) [4].

  • Chain Elongation: Perform standard Fmoc-SPPS using DIC/OxymaPure activation and 20% piperidine in DMF for Fmoc deprotection.

  • Mild Cleavage (Self-Validating Step):

    • Wash the resin thoroughly with DCM to remove all traces of DMF.

    • Treat the resin with a solution of 1% TFA in DCM (v/v) for 10 minutes.

    • Validation Check: The solution will immediately turn deep red/orange, indicating the release of the trityl cation. This visually confirms the acid is active and cleavage is occurring.

    • Filter the solution into a flask containing 10% pyridine in methanol to instantly neutralize the TFA and prevent premature side-chain deprotection.

    • Repeat the cleavage step twice more.

  • Isolation: Concentrate the combined filtrates under reduced pressure, precipitate the protected peptide in ice-cold diethyl ether, centrifuge, and dry under vacuum.

Protocol B: Regioselective Solution-Phase Coupling

Objective: Couple the protected peptide acid exclusively to the α-amine of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate.

  • Pre-activation: Dissolve the protected peptide acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF (concentration ~0.1 M). Add DIC (1.2 eq) dropwise at 0 °C. Stir for 10 minutes to form the bulky active ester.

  • Coupling: Dissolve Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (1.1 eq) in a minimal amount of DMF and add it to the pre-activated peptide mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to ensure the α-amine is fully deprotonated and nucleophilic.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the starting peptide acid via LC-MS.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol C: Global Deprotection and Isolation

Objective: Remove the C-terminal tBu ester and all side-chain protecting groups.

  • Cleavage Cocktail: Dissolve the coupled product in a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v).

  • Incubation: Stir at room temperature for 2 hours. The tBu ester on the piperidin-4-ylpropanoate will be cleaved to yield the free C-terminal carboxylic acid.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to 1/3 of its volume. Add dropwise to 10 volumes of ice-cold diethyl ether to precipitate the final peptide.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with fresh cold ether. Lyophilize the resulting powder for subsequent RP-HPLC purification.

References

  • Subirós-Funosas, R., Prohens, R., Barany, G., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. URL: [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Soto, P., Wenqing, Y., & Schäfer, W. (1989). Synthesis of protected peptide fragments using substituted triphenylmethyl resins. Tetrahedron Letters. Referenced via CSIC Solid-Phase Synthesis Protocols. URL: [Link]

Application Notes and Protocols for Reductive Amination of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination on the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3] This reaction is particularly crucial for the functionalization of the piperidine nitrogen, allowing for the introduction of diverse substituents to modulate a compound's pharmacological profile.[4][5]

This guide provides an in-depth exploration of reductive amination techniques as they apply to the piperidine ring. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and present detailed, field-tested protocols for both one-pot and two-step procedures. The aim is to equip researchers with the knowledge and practical guidance necessary to successfully implement this critical transformation in their own synthetic endeavors.

Mechanistic Overview: A Tale of Two Steps

Reductive amination proceeds through a two-step sequence, which can often be performed in a single reaction vessel (a "one-pot" procedure).[6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields an iminium ion intermediate. This step is reversible and often catalyzed by mild acid.[3] The optimal pH for this transformation is typically in the mildly acidic range of 4 to 6.[7] Too low a pH will protonate the piperidine, rendering it non-nucleophilic, while a higher pH will not sufficiently activate the carbonyl group.[7]

  • Reduction: The iminium ion is then reduced by a hydride-donating reagent to form the final N-substituted piperidine product. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Piperidine Piperidine Iminium_Ion Iminium Ion Piperidine->Iminium_Ion + Aldehyde/Ketone - H2O Aldehyde_Ketone Aldehyde or Ketone Water Water N_Substituted_Piperidine N-Substituted Piperidine Iminium_Ion->N_Substituted_Piperidine + Reducing Agent Reducing_Agent Reducing Agent

Caption: The two-step mechanism of reductive amination.

Choosing Your Weapon: A Comparative Guide to Reducing Agents

The success of a reductive amination hinges on the selection of an appropriate reducing agent. The ideal reagent should exhibit chemoselectivity for the iminium ion over the starting aldehyde or ketone.[9] Below is a comparison of commonly employed reducing agents.

Reducing AgentFormulaKey CharacteristicsRecommended Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for iminium ions, making it ideal for one-pot reactions.[10][11] It is moisture-sensitive.[12]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[12]
Sodium Cyanoborohydride NaBH₃CNEffective and selective, but highly toxic due to the potential for cyanide gas release, especially under acidic conditions.[13]Methanol (MeOH), Ethanol (EtOH)[7]
Sodium Borohydride NaBH₄A strong reducing agent that can also reduce the starting aldehyde or ketone.[7] Best used in a two-step procedure where the imine is pre-formed.[9]Methanol (MeOH), Ethanol (EtOH)[12]
Borane-Pyridine Complex (BAP) BH₃·C₅H₅NA good, less toxic alternative to NaBH₃CN.[14][15] It is compatible with both protic and aprotic solvents.[14]Ethanol (EtOH), Toluene, Dichloromethane (DCM)[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reductive amination procedures involving the piperidine ring.

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the N-alkylation of piperidine with a variety of aldehydes and ketones.[7]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.1-1.5 eq)[16]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[7]

  • Acetic acid (optional, catalytic amount for less reactive substrates)[16]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCE or DCM.

  • For less reactive substrates, a catalytic amount of acetic acid can be added at this stage.[16]

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[16]

  • In a single portion, add sodium triacetoxyborohydride (1.1-1.5 eq) to the stirred solution. Note that the addition may be exothermic.[6]

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Once the reaction is complete (typically 4-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[7]

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography.

G start Start reactants Combine Piperidine and Carbonyl in Anhydrous Solvent start->reactants stir Stir for 1 hour at RT reactants->stir add_stab Add STAB stir->add_stab monitor Monitor by TLC/LC-MS add_stab->monitor workup Quench with NaHCO3 (aq) and Extract monitor->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end

Caption: Workflow for one-pot reductive amination using STAB.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is advantageous when dealing with highly reactive aldehydes or to minimize over-alkylation.[7]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.1-1.5 eq)

  • Dehydrating agent (e.g., molecular sieves, optional)

  • Ice bath

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the aldehyde (1.0 eq) in methanol.

  • To drive the equilibrium towards imine formation, a dehydrating agent like molecular sieves can be added.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude product.

  • Purify as necessary.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here are some common issues and their solutions:

  • Low Yield:

    • Incomplete Imine Formation: The equilibrium between the reactants and the iminium ion may not favor the product. The addition of a dehydrating agent like molecular sieves or performing the reaction with azeotropic removal of water can help.[7]

    • Suboptimal pH: Ensure the reaction medium is mildly acidic (pH 4-6) to facilitate imine formation without deactivating the amine.[7]

    • Steric Hindrance: For sterically hindered ketones or amines, gentle heating may be required to overcome the activation energy barrier.[7] The use of Lewis acids like Ti(OiPr)₄ can also help activate the carbonyl group.[13]

  • Side Product Formation:

    • Reduction of Carbonyl: If the reducing agent is too reactive, it can reduce the starting aldehyde or ketone. Using a milder reagent like STAB is the most effective solution.[7] Alternatively, the two-step procedure allows for the formation of the imine before the introduction of a stronger reducing agent.

    • Over-alkylation: The N-substituted piperidine product can sometimes be more nucleophilic than the starting piperidine and react further. Using a stoichiometric amount of the piperidine or a slight excess of the carbonyl compound can help mitigate this.[7] A stepwise procedure is also effective in preventing this side reaction.[7]

G start Low Yield or Side Products? incomplete_imine Incomplete Imine Formation? start->incomplete_imine Yes suboptimal_ph Suboptimal pH? start->suboptimal_ph Yes carbonyl_reduction Carbonyl Reduction? start->carbonyl_reduction Yes over_alkylation Over-Alkylation? start->over_alkylation Yes solution1 Add Dehydrating Agent or Heat incomplete_imine->solution1 solution2 Adjust pH to 4-6 suboptimal_ph->solution2 solution3 Use Milder Reducing Agent (STAB) carbonyl_reduction->solution3 solution4 Use Stoichiometric Amine or Two-Step Protocol over_alkylation->solution4

Caption: Decision tree for troubleshooting reductive amination.

Conclusion

Reductive amination is an indispensable tool for the functionalization of the piperidine nucleus. A thorough understanding of the reaction mechanism, careful selection of the reducing agent, and optimization of reaction conditions are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to confidently and effectively employ this powerful synthetic transformation in the pursuit of novel chemical entities.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Ye, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Alinezhad, H., et al. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Synlett, 2006(08), 1259-1261.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • Shaikh, A. A., et al. (2020).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Vitaku, E., et al. (2021).
  • Clemente, F., et al. (2024). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 29(3), 643.
  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
  • Singh, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 384-406.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. R Discovery. [Link]

  • Ye, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Zecchini, F., et al. (2022). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Alinezhad, H., et al. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. [Link]

  • Ye, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Goe, G. L., & Keay, J. G. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Alinezhad, H., et al. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. R Discovery. [Link]

  • BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.
  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Oliphant, S. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. University of Toronto.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application Notes: Controlled Hydrolysis of tert-Butyl Esters in Piperidine Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its widespread use stems from a valuable combination of steric hindrance, which confers stability against a variety of nucleophilic and basic conditions, and its susceptibility to cleavage under specific acidic conditions.[1] This controlled lability is paramount in the synthesis of complex molecules such as piperidine propanoate derivatives, which are common scaffolds in drug development.

This guide provides an in-depth analysis and detailed protocols for the selective hydrolysis of tert-butyl esters in piperidine-containing molecules. The focus is on achieving high-yield deprotection while preserving other sensitive functionalities, a common challenge for researchers in the field. We will explore the underlying chemical principles, present validated experimental protocols, and offer expert insights into troubleshooting and optimization.

Scientific Rationale: Mechanism of Acid-Catalyzed Deprotection

The selective removal of the tert-butyl ester is predicated on a specific acid-catalyzed elimination mechanism. Unlike the hydrolysis of primary or secondary esters, which proceeds through a bimolecular acyl-oxygen cleavage (BAC2), the tert-butyl ester cleaves via a unimolecular alkyl-oxygen cleavage (AAL1) pathway.[1][2]

The key steps are:

  • Protonation: A strong acid protonates the ester's carbonyl oxygen, activating the group.

  • Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, forming a highly stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1] This step is the rate-determining step and is favored due to the stability of the resulting carbocation.

  • Elimination: The tert-butyl cation rapidly eliminates a proton to form isobutylene, a volatile gas, which drives the reaction to completion.[3]

This mechanism allows for the use of mild acidic conditions that often leave other acid-sensitive groups, such as benzyl ethers or even some N-Boc groups, intact.[4]

Visualization of the Deprotection Mechanism

Caption: Acid-catalyzed AAL1 mechanism for tert-butyl ester hydrolysis.

Recommended Protocols for Controlled Hydrolysis

The choice of reagent is critical and depends on the substrate's sensitivity to acid and the desired reaction conditions. Below are three robust protocols, ranging from standard to mild conditions.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often most efficient method for t-butyl ester cleavage.[5][6] It is generally fast and clean, but TFA is a strong acid that may cleave other highly acid-labile groups (e.g., N-Boc).

Principle: TFA provides a highly acidic medium that rapidly catalyzes the AAL1 cleavage. DCM is an excellent solvent for most organic substrates and is inert to the reaction conditions.

Detailed Methodology:

  • Reaction Setup: Dissolve the tert-butyl piperidine propanoate derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv, often a 20-50% v/v solution in DCM) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

    • The resulting residue can be co-evaporated with toluene or DCM several times to ensure complete removal of residual TFA.

    • If the product is a stable salt, it can be precipitated by adding cold diethyl ether, filtered, washed, and dried.

    • Alternatively, for a free base, the residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed cautiously with saturated aqueous sodium bicarbonate solution until neutral, then with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography, crystallization, or precipitation as required.

Protocol 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is often considered slightly milder than TFA and can offer better selectivity, particularly for preserving tert-butyl ethers or in some cases, providing kinetic selectivity between a t-butyl ester and an N-Boc group.[7][8]

Principle: Anhydrous HCl in a non-nucleophilic solvent provides the acidic environment necessary for cleavage. Dioxane is a common choice, though other ethers can be used.

Detailed Methodology:

  • Reaction Setup: Dissolve the t-butyl ester substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (or an alternative solvent like cyclopentyl methyl ether) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C. Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 equiv) dropwise while stirring.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS. Reactions are typically slower than with TFA.

  • Work-up and Isolation:

    • The product often precipitates from the reaction mixture as the hydrochloride salt. If so, the solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

    • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification of the hydrochloride salt.[9]

  • Purification: The resulting hydrochloride salt is often of high purity. If necessary, it can be converted to the free base with a mild base for further purification by chromatography.

Protocol 3: Formic Acid (Neat or in a Solvent)

Formic acid is a weaker acid than TFA or HCl, making this a significantly milder method suitable for substrates with multiple acid-sensitive functional groups.[10]

Principle: While less acidic, concentrated formic acid is capable of protonating the ester and facilitating the AAL1 cleavage, albeit at a slower rate. It can be used as both the reagent and the solvent.

Detailed Methodology:

  • Reaction Setup: Dissolve the t-butyl ester substrate (1.0 equiv) directly in 90-98% formic acid at room temperature.

  • Reaction: Stir the solution at room temperature. Reaction times can be significantly longer, ranging from 12 to 48 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction, but should be done with caution to avoid side reactions.

  • Reaction Monitoring: Monitor the disappearance of starting material by LC-MS or TLC (note: a basic mobile phase may be needed for TLC to visualize the piperidine).

  • Work-up and Isolation:

    • Once complete, carefully remove the formic acid under reduced pressure (co-evaporation with toluene is effective).

    • Dissolve the residue in water and basify to a pH of ~8-9 with a suitable base (e.g., saturated NaHCO₃ or dilute NH₄OH).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

  • Purification: Purify as needed via standard chromatographic or crystallization techniques.

Comparative Analysis and Data Presentation

The selection of a deprotection protocol is a critical decision based on the specific molecular context. The following table summarizes the key characteristics of the described methods to aid in this selection process.

Method Typical Conditions Advantages Disadvantages / Considerations
TFA / DCM 20-50% TFA in DCM, 0°C to RT, 1-4 hFast, efficient, volatile byproducts, widely applicable.[5]Strong acid can cleave other acid-labile groups (e.g., Boc, trityl). TFA is corrosive.
4M HCl / Dioxane 5-10 equiv HCl, 0°C to RT, 2-8 hOften milder than TFA, product precipitates as HCl salt for easy isolation.[7][8]Slower reaction times. Dioxane is a peroxide-former and has safety concerns.
Formic Acid Neat or as co-solvent, RT to 50°C, 12-48 hMild conditions, good for sensitive substrates.[10]Very slow reaction times. Work-up requires careful neutralization. Not suitable for all substrates.

General Experimental Workflow

A systematic approach is crucial for successful deprotection, from reaction setup to final analysis. The following workflow diagram outlines the key stages of the process.

Workflow Setup 1. Reaction Setup (Substrate in Anhydrous Solvent, 0°C) Addition 2. Reagent Addition (Dropwise addition of Acid) Setup->Addition Monitor 3. Reaction Monitoring (Stir at RT, Monitor by TLC/LC-MS) Addition->Monitor Workup 4. Work-up & Isolation (Evaporation, Precipitation, or Extraction) Monitor->Workup Upon Completion Purify 5. Purification & Analysis (Chromatography/Crystallization, NMR, MS) Workup->Purify

Caption: A generalized workflow for the controlled hydrolysis of tert-butyl esters.

Conclusion

The controlled hydrolysis of tert-butyl esters in piperidine propanoate derivatives is a critical transformation in synthetic chemistry. Success hinges on a sound understanding of the AAL1 cleavage mechanism and the careful selection of an appropriate acidic reagent. While TFA in DCM offers a rapid and robust solution, milder alternatives like HCl in dioxane or formic acid provide essential tools for deprotecting more delicate and complex substrates. By following the detailed protocols and considering the comparative data presented, researchers can confidently and selectively deprotect tert-butyl esters, advancing their synthetic campaigns in drug discovery and development.

References
  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-93. [Link]

  • Pentelute, B. L., & Kent, S. B. (2016). Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids. Organic Letters, 18(15), 3658–3661. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec Technical Notes. [Link]

  • Figure from: Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's protective groups in organic synthesis (4th ed.). Victoria University of Wellington Library. [Link]

  • Scribd. (n.d.). Greene Protecting Groups Organic Synthesis. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]

  • Clutch Prep. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]

  • Wu, Y. Q., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Organic Letters, 6(19), 3485-8. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Google Patents. (n.d.). DE102009045969A1 - Cleavage of esters, amides or thioesters of formic acid...
  • Chan, S. C., et al. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Peniche, C., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(16), 118-129. [Link]

  • Evangelisti, L., et al. (2021). Rotational studies of adducts between carboxylic acids and tertiary alcohols: Formic acid - tert-butyl alcohol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 254, 119621. [Link]

  • Amato, J. S., et al. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. The Journal of Organic Chemistry, 70(5), 1930-3. [Link]

  • Boeriu, C. G., et al. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in Experimental Medicine and Biology, 611, 115-6. [Link]

Sources

Mastering the Synthesis of a Key Building Block: Fmoc-Protection of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the use of non-standard amino acids is a critical strategy for modulating the pharmacological properties of therapeutic peptides. One such valuable building block is tert-butyl 2-amino-3-(piperidin-4-yl)propanoate. Its incorporation into peptide sequences can introduce conformational constraints and improve metabolic stability. The strategic protection of its amino groups is paramount for its successful use in solid-phase peptide synthesis (SPPS). This guide provides a detailed protocol for the chemoselective Fmoc-protection of the α-amino group of this versatile amino acid derivative, a crucial step for its application in the synthesis of novel peptide-based therapeutics.

The key challenge in the functionalization of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate lies in the presence of two nucleophilic amino groups: a primary α-amino group and a secondary amine within the piperidine ring. To achieve selective acylation of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, a robust protecting group strategy is essential. This guide outlines a two-step approach centered on the orthogonal protection of the piperidine nitrogen with the tert-butyloxycarbonyl (Boc) group prior to the introduction of the base-labile Fmoc group.

Strategic Two-Step Protection Workflow

The successful synthesis of Nα-Fmoc-N-im-Boc-tert-butyl 2-amino-3-(piperidin-4-yl)propanoate hinges on a sequential protection strategy. This approach leverages the differential reactivity of the amino groups and the orthogonal nature of the Boc and Fmoc protecting groups. The Boc group is stable under the basic conditions required for Fmoc protection, and the Fmoc group is stable under the acidic conditions used for Boc removal, allowing for selective deprotection during peptide synthesis.

Figure 1: Workflow for the two-step protection of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate.

Part 1: N-Boc Protection of the Piperidine Ring

The first critical step is the selective protection of the more nucleophilic secondary amine of the piperidine ring with a Boc group. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate≥95% purity
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent grade
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Magnetic stirrer and stir bars
Standard laboratory glassware
Thin-layer chromatography (TLC) plates (silica gel)
Detailed Protocol
  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of DCM/Methanol 9:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude tert-butyl 2-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate can often be used in the next step without further purification if the reaction goes to completion. If necessary, purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality and Key Considerations
  • Choice of Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the carboxylic acid that can be formed from the hydrolysis of the starting ester and to facilitate the reaction without competing with the amine for the Boc anhydride.

  • Reaction Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature to ensure a reasonable reaction rate.

  • Monitoring the Reaction: TLC is a crucial tool to determine the endpoint of the reaction, preventing the formation of side products due to prolonged reaction times or excess reagents.

Part 2: Nα-Fmoc Protection of the Primary Amino Group

With the piperidine nitrogen successfully protected, the next step is the selective protection of the primary α-amino group using an Fmoc-reagent. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred over Fmoc-Cl due to its greater stability and ease of handling.[1]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Tert-butyl 2-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoateFrom Part 1
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Reagent grade
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
1,4-Dioxane and WaterReagent grade
Diethyl ether or Ethyl acetate
Dilute hydrochloric acid (HCl) (e.g., 1 M)
Rotary evaporator
Magnetic stirrer and stir bars
Standard laboratory glassware
Thin-layer chromatography (TLC) plates (silica gel)
Detailed Protocol
  • Dissolution: Dissolve tert-butyl 2-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Base Addition: Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until it dissolves.

  • Fmoc-OSu Addition: Slowly add a solution of Fmoc-OSu (1.05-1.1 eq) in 1,4-dioxane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC (e.g., using a mobile phase of hexanes/ethyl acetate 1:1).

  • Work-up:

    • Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, Nα-Fmoc-N-im-Boc-tert-butyl 2-amino-3-(piperidin-4-yl)propanoate, is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.

Rationale for Experimental Choices
  • Biphasic System: The use of a dioxane/water solvent system with a base like sodium bicarbonate is a common and effective method for the Fmoc protection of amino acids.[2] It provides a homogenous reaction mixture for the water-insoluble Fmoc-OSu and the partially water-soluble amino acid derivative.

  • Fmoc-OSu Stoichiometry: A slight excess of Fmoc-OSu is used to ensure complete conversion of the starting material.

  • Purification: Flash chromatography is essential to remove any unreacted starting materials, excess Fmoc-OSu, and by-products, ensuring the high purity of the final product required for peptide synthesis.

Characterization and Data

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected Molecular WeightTypical ¹H NMR Chemical Shifts (δ, ppm)
Tert-butyl 2-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate314.43~1.4 (s, 9H, Boc), ~1.45 (s, 9H, t-Bu ester), ~2.6-2.8 (m, 2H, piperidine), ~3.4 (m, 1H, α-CH), ~4.0 (m, 2H, piperidine)
Nα-Fmoc-N-im-Boc-tert-butyl 2-amino-3-(piperidin-4-yl)propanoate536.67~1.4 (s, 9H, Boc), ~1.45 (s, 9H, t-Bu ester), ~4.2 (t, 1H, Fmoc-CH), ~4.4 (d, 2H, Fmoc-CH₂), ~7.3-7.8 (m, 8H, Fmoc aromatic)

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the products. For the final product, the expected [M+H]⁺ ion would be at m/z 537.68.

Conclusion

The two-step protection strategy detailed in this guide provides a reliable and efficient method for the synthesis of Nα-Fmoc-N-im-Boc-tert-butyl 2-amino-3-(piperidin-4-yl)propanoate. This orthogonally protected building block is a valuable asset for peptide chemists and drug development professionals, enabling the incorporation of this non-standard amino acid into complex peptide sequences. The careful execution of these protocols and thorough characterization of the products will ensure the successful synthesis of high-quality material for downstream applications in the development of novel peptide-based therapeutics.

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. Available at: [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. Available at: [Link]

Sources

Scale-up synthesis methods for Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Authored by: A Senior Application Scientist

Introduction: The Significance of a Versatile Piperidine Building Block

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is a crucial saturated heterocyclic building block in modern medicinal chemistry. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products, owing to their ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and bioavailability.[1][2][3] This specific derivative, featuring a protected amino acid side chain, serves as a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics.

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including safety, cost-effectiveness, and scalability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable methods for synthesizing Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate, with a primary focus on the catalytic hydrogenation of its pyridine precursor—the most direct and atom-economical approach.[1]

Strategic Overview of Synthesis: From Pyridine to Piperidine

The most industrially viable and scalable route to Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate involves the saturation of the corresponding pyridine ring in a precursor molecule, Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate. This strategy leverages the availability of pyridine-based starting materials and the efficiency of catalytic hydrogenation.

The precursor itself, Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate, can be synthesized through various established methods, often involving the condensation of a protected glycine equivalent with a suitable pyridine-4-carboxaldehyde derivative. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the primary amine is typically protected during the initial stages and deprotected or carried through the hydrogenation.

The core of the scale-up challenge lies in the hydrogenation step. This transformation requires careful optimization of catalyst selection, reaction conditions, and process safety to achieve high yield, purity, and stereoselectivity.

G cluster_0 Precursor Synthesis cluster_1 Core Scale-Up Reaction cluster_2 Final Product & QC Pyridine_SM Pyridine-based Starting Materials Precursor Tert-butyl 2-amino-3- (pyridin-4-yl)propanoate Pyridine_SM->Precursor Glycine_Eq Protected Glycine Equivalent Glycine_Eq->Precursor Hydrogenation Catalytic Hydrogenation Precursor->Hydrogenation H₂, Catalyst Product Tert-butyl 2-amino-3- (piperidin-4-yl)propanoate Hydrogenation->Product Purification Purification Product->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC

Caption: Overall workflow for the synthesis of the target piperidine compound.

Deep Dive: Catalytic Hydrogenation for Scale-Up

The hydrogenation of pyridines is a powerful method for synthesizing piperidines.[2] However, the aromaticity of the pyridine ring necessitates forcing conditions, such as elevated pressure and temperature, and an active catalyst.[4]

Causality Behind Experimental Choices
  • Catalyst Selection: Platinum group metals (PGMs) like Platinum (Pt), Palladium (Pd), and Rhodium (Rh) on a high-surface-area support (typically carbon) are highly effective.[1][4]

    • Platinum (Pt/C): Often shows high activity and can be used under acidic conditions, which helps to activate the pyridine ring towards reduction.[4]

    • Rhodium (Rh/C): Can be very active, sometimes allowing for milder conditions.[5][6] Recent advances in electrocatalytic hydrogenation using Rh catalysts show promise for ambient temperature and pressure reactions, enhancing safety and scalability.[5][7]

    • Palladium (Pd/C): Generally effective, but can sometimes be less active for pyridine reduction compared to Pt or Rh. It is often used with additives or under specific solvent conditions.[2]

  • Solvent and Additives: The choice of solvent is critical for substrate solubility, catalyst performance, and safety.

    • Alcohols (Methanol, Ethanol): Common, effective solvents for hydrogenation.

    • Acetic Acid: Often used as a solvent or co-solvent. It protonates the pyridine nitrogen, activating the ring and increasing the rate of hydrogenation.[4]

  • Pressure and Temperature: There is a direct correlation between these parameters and reaction rate.

    • Pressure: Higher hydrogen pressure (30-80 bar) increases the concentration of hydrogen on the catalyst surface, driving the reaction to completion and can influence stereoselectivity.[4]

    • Temperature: Elevated temperatures (60-100 °C) increase the reaction kinetics. However, excessively high temperatures can lead to side reactions or catalyst degradation.[4]

G Parameters Key Hydrogenation Parameters Catalyst (Pt, Rh) H₂ Pressure Temperature Solvent Outcome Optimal Yield, Purity, & Safety Parameters:catalyst->Outcome Activity & Selectivity Parameters:pressure->Outcome Reaction Rate & Stereoselectivity Parameters:temp->Outcome Reaction Kinetics Parameters:solvent->Outcome Substrate Activation & Solubility

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate .

This scaffold presents a classic chemoselectivity challenge: it contains two competing nucleophilic nitrogen centers. Uncontrolled reactions often lead to double-functionalization or incorrect regioselectivity. This guide provides the thermodynamic and kinetic principles required to control this molecule, along with self-validating protocols to ensure experimental success.

Quantitative Data: Amine Reactivity Profiles

To minimize side reactions, you must exploit the physicochemical differences between the two amines. The primary


-amine is sterically hindered by the adjacent tert-butyl ester and possesses a lower pKa. The secondary amine within the piperidine ring is sterically exposed and highly basic.
PropertyPrimary

-Amine
Secondary Piperidine Amine
Structural Context Acyclic, adjacent to t-butyl esterCyclic, unhindered
Conjugate Acid pKa ~7.811.22[1]
Steric Hindrance HighLow
Nucleophilicity (pH 8.0) Moderate (Partially deprotonated)Zero (>99.9% protonated)
Nucleophilicity (pH 11.0) ModerateExtremely High (Kinetically favored)[2]

Troubleshooting FAQs

Q: I am trying to perform a peptide coupling on the primary


-amine, but LC-MS shows massive acylation on the piperidine ring. What went wrong? 
A:  You are likely using a strong tertiary amine base like N,N-Diisopropylethylamine (DIPEA, pKa ~11.0)[3] or Triethylamine (TEA, pKa ~10.8)[4]. These bases are strong enough to deprotonate the highly nucleophilic piperidine nitrogen (pKa 11.22)[1]. Once deprotonated, the unhindered piperidine will outcompete the primary amine for the electrophile[2].
Solution: Switch your base to N-Methylmorpholine (NMM) . The conjugate acid of NMM has a pKa of 7.4[5]. It is basic enough to free the 

-amine for reaction, but completely unable to deprotonate the piperidine, keeping it safely locked as a non-nucleophilic ammonium salt.

Q: I want to orthogonally protect the piperidine ring before reacting the primary amine. Can I use Boc anhydride? A: It is highly discouraged unless you intend to perform a global deprotection later. Your molecule already features a tert-butyl ester protecting the carboxylate. If you install a Boc group on the piperidine, any acidic condition (e.g., TFA/DCM) used to remove the Boc group will simultaneously cleave your tert-butyl ester. Use Fmoc (base-labile) or Cbz (hydrogenation-labile) for true orthogonal protection.

Q: How can I selectively protect the piperidine amine without touching the primary amine? A: Exploit kinetic control at a high pH. At pH > 10.5, both amines exist as free bases. Because the cyclic secondary amine is far less sterically hindered than the


-amine, it is kinetically much more reactive. By adding exactly 0.95 to 1.0 equivalent of your protecting reagent (e.g., Fmoc-OSu) at 0 °C, the piperidine will react near-instantaneously, leaving the primary amine intact.

Visualizing the Logic

Reactivity_Workflow Start Tert-butyl 2-amino-3- (piperidin-4-yl)propanoate Branch1 Target: Primary Amine Start->Branch1 Branch2 Target: Secondary Amine Start->Branch2 Method1 Thermodynamic/pH Control Base: NMM (pH ~8) Solvent: DMF Branch1->Method1 Method2 Kinetic Control Base: Na2CO3 (pH >10) 1.0 eq Electrophile Branch2->Method2 Result1 Alpha-Amine Functionalized (Piperidine Intact) Method1->Result1 Result2 Piperidine Functionalized (Alpha-Amine Intact) Method2->Result2

Caption: Strategic workflow for the regioselective functionalization of competing amines.

Protonation_Logic Acidic pH < 7.0 Both Amines Protonated (NH3+, NH2+) Neutral pH 7.5 - 8.5 (NMM Buffer) Primary: Free Base (NH2) Secondary: Protonated (NH2+) Acidic->Neutral Add NMM (pKa 7.4) Basic pH > 10.5 (DIPEA/TEA) Both Amines Free Secondary Dominates Neutral->Basic Add DIPEA (pKa 11.0)

Caption: pH-dependent protonation states governing regioselective amine functionalization.

Validated Experimental Protocols

Protocol A: Regioselective Acylation of the Primary -Amine

Mechanism: Thermodynamic pH control. NMM buffers the reaction, ensuring the highly basic piperidine remains protonated and inert.

  • Pre-activation: Dissolve your target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition (Critical): Add N-Methylmorpholine (NMM) (2.5 eq). Do not substitute with DIPEA or TEA. Stir for 5 minutes.

  • Substrate Addition: Add Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (1.0 eq) as a solution in DMF.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Sample the reaction. The mass spectrum should show the target mass

    
     as the dominant peak. The absence of a 
    
    
    
    double-coupling artifact confirms the piperidine remained unreactive.
  • Workup: Dilute with EtOAc and wash with saturated aqueous

    
    . Note: To extract the product into the organic layer efficiently, ensure the aqueous phase is adjusted to pH ~9.5 using 
    
    
    
    to neutralize the piperidine salt before phase separation.
Protocol B: Regioselective Fmoc-Protection of the Piperidine Amine

Mechanism: Kinetic control. At high pH, the unhindered piperidine reacts substantially faster than the sterically hindered primary amine.

  • Solvent Setup: Dissolve Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous

    
     (pH ~10.5).
    
  • Temperature Control: Cool the biphasic mixture to 0 °C in an ice bath. Lower temperatures maximize the kinetic differentiation between the two amines.

  • Reagent Addition (Critical): Dissolve Fmoc-OSu (0.95 eq) in a small volume of 1,4-Dioxane. Add this dropwise over 30 minutes. Using a slight substoichiometric amount prevents over-protection of the primary amine.

  • Reaction: Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour.

  • Self-Validation (Kaiser Test): Spot the organic phase on a TLC plate and stain with Ninhydrin solution (heat to 110 °C). A dark blue/purple spot confirms the primary amine is successfully preserved (free

    
    ). A yellow spot would indicate unwanted double-protection.
    
  • Workup: Extract with DCM, dry over

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    

References

1.[1] "Piperidine" - Wikipedia. URL:[Link] 2.[5] "4-Methylmorpholine | C5H11NO | CID 7972" - PubChem. URL: [Link] 3.[3] "N,N-Diisopropylethylamine" - Wikipedia. URL:[Link] 4.[4] "Triethylamine | (C2H5)3N | CID 8471" - PubChem. URL:[Link] 5.[2] "5 Key Basicity Trends of Amines" - Master Organic Chemistry. URL:[Link]

Sources

Validation & Comparative

A Guide to the Structural Elucidation of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate: A Comparative Analysis of 1H NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the 1H NMR interpretation for tert-butyl 2-amino-3-(piperidin-4-yl)propanoate, a substituted amino acid ester of interest in medicinal chemistry. Beyond a simple spectral interpretation, we will objectively compare the utility of 1H NMR against alternative analytical methodologies, offering a comprehensive perspective on its strengths and limitations in the context of drug discovery and development.

Introduction to Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate and the Imperative of Structural Verification

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is a molecule that combines the features of an amino acid, a piperidine ring, and a bulky tert-butyl ester protecting group. Each of these structural motifs presents distinct spectroscopic signatures. Accurate characterization is paramount to ensure the purity, stability, and ultimately, the biological activity and safety of any potential drug candidate. While numerous analytical techniques can provide structural information, 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains a primary and indispensable tool for the detailed structural elucidation of organic molecules in solution.

Part 1: In-Depth 1H NMR Spectral Interpretation

The 1H NMR spectrum of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate provides a wealth of information about its molecular structure. By analyzing the chemical shift, integration, and multiplicity of each signal, we can assign specific protons within the molecule.

Predicted 1H NMR Spectrum Analysis:

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the well-established chemical shifts of its constituent fragments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
a (t-Butyl)~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a characteristic singlet in the upfield region.[1][2]
b (Piperidine H2, H6 - axial & equatorial)~2.9 - 3.1 (axial), ~2.5 - 2.7 (equatorial)Multiplet (m)4HProtons on the carbons adjacent to the nitrogen in the piperidine ring are deshielded. The axial and equatorial protons are chemically non-equivalent and will show complex splitting patterns due to coupling with each other and with the protons on C3 and C5.[3][4]
c (Piperidine H3, H5 - axial & equatorial)~1.6 - 1.8 (axial), ~1.2 - 1.4 (equatorial)Multiplet (m)4HThese protons are further from the electronegative nitrogen and are therefore more shielded than the protons on C2 and C6.[3][4]
d (Piperidine H4)~1.5 - 1.7Multiplet (m)1HThis proton is a methine and its signal will be a complex multiplet due to coupling with the adjacent methylene protons.
e (CH)~3.5 - 3.7Doublet of doublets (dd) or Triplet (t)1HThis methine proton is alpha to the amino group and the ester carbonyl, leading to a downfield shift. It will be split by the adjacent CH2 group.
f (CH2)~1.8 - 2.0Multiplet (m)2HThese methylene protons are adjacent to the chiral center and the piperidine ring, resulting in a complex splitting pattern.
g (NH2)~1.5 - 3.0Broad singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[5]
h (NH)~1.0 - 2.5Broad singlet (br s)1HSimilar to the primary amine, the signal for the secondary amine proton in the piperidine ring is typically a broad singlet and its chemical shift is variable.[5]

Visualizing the Proton Environments

To better understand the relationship between the molecular structure and the predicted 1H NMR spectrum, the following diagram illustrates the different proton environments.

G cluster_molecule Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate cluster_labels Proton Assignments mol a a (9H, s) b b (4H, m) c c (4H, m) d d (1H, m) e e (1H, dd/t) f f (2H, m) g g (2H, br s) h h (1H, br s)

Caption: Molecular structure and key proton assignments for 1H NMR interpretation.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A reliable 1H NMR spectrum is contingent upon a well-defined experimental protocol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (NH and NH2).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and an appropriate relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (splitting pattern) of each signal to deduce information about neighboring protons.

Part 2: Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization. Here, we compare 1H NMR with other relevant analytical methods.

Technique Strengths for this Molecule Weaknesses for this Molecule Supporting Experimental Data
1H NMR Spectroscopy - Provides detailed information about the proton framework, including connectivity and stereochemistry.- Non-destructive.- Relatively fast for routine analysis.[6][7]- Can have signal overlap in complex regions.- Broadening of NH/NH2 signals can obscure coupling information.[5]Predicted chemical shifts, multiplicities, and integrations as detailed above.
13C NMR Spectroscopy - Provides information on the carbon skeleton.- Each unique carbon atom typically gives a distinct signal, reducing overlap issues.[7][8]- Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.- Does not provide direct information on proton connectivity.Expected signals for the tert-butyl carbons (~28 ppm and ~80 ppm), piperidine carbons (~25-50 ppm), and the carbonyl carbon (~170-175 ppm).
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental composition (High-Resolution MS).- Fragmentation patterns can give structural information.- Does not provide detailed information on isomerism (e.g., stereochemistry).- Can require derivatization for volatility in GC-MS.[9]Expected [M+H]+ peak at m/z corresponding to the molecular formula C12H24N2O2.
High-Performance Liquid Chromatography (HPLC) - Excellent for assessing purity and quantifying the compound.- Can be coupled with MS for LC-MS analysis.[10][11]- Does not provide detailed structural information on its own.- Often requires derivatization for sensitive detection of amino acids.[10][12]A single sharp peak in the chromatogram would indicate high purity.

Logical Workflow for Structural Elucidation

A logical workflow for the complete structural confirmation of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate would involve a combination of these techniques.

G cluster_purity Purity Assessment cluster_identity Identity Confirmation synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification initial_char Initial Characterization purification->initial_char lcms LC-MS Analysis initial_char->lcms hrms HRMS Analysis initial_char->hrms nmr_acq 1H and 13C NMR Acquisition initial_char->nmr_acq final_struct Final Structure Confirmation lcms->final_struct hrms->final_struct nmr_int NMR Spectral Interpretation nmr_acq->nmr_int nmr_int->final_struct

Caption: A typical workflow for the synthesis and structural confirmation of a novel compound.

Conclusion: The Central Role of 1H NMR in a Multi-faceted Analytical Approach

References

  • Dalla Pozza, M. et al. (2021). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. MOLECULES. Available at: [Link]

  • Eliel, E. L. et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. J. Am. Chem. Soc., 102(11), 3698-3707. Available at: [Link]

  • Supporting Information for a publication in the Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Abraham, R. J. et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • University of Potsdam. (n.d.). H NMR Spectroscopy. Available at: [Link]

  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Available at: [Link]

  • SpectraBase. (n.d.). Piperidine. Available at: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • Ali, M. et al. (2019). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. Available at: [Link]

  • Chromatography Online. (2020, November 13). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms. Available at: [Link]

Sources

Comparative Bioactivity Guide: Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate Analogs in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of native peptides remains a primary hurdle. Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate —the protected ester form of 4-piperidylalanine (4PipA)—serves as a highly specialized building block for synthesizing protease-resistant, high-affinity therapeutic analogs. By substituting highly flexible, native basic residues like Arginine (Arg) or Lysine (Lys) with the rigidified 4PipA pharmacophore, researchers can fundamentally alter the thermodynamic binding landscape and metabolic stability of a drug candidate.

This guide objectively compares the bioactivity of 4PipA-derived analogs against their native counterparts across multiple therapeutic targets, providing the mechanistic causality and self-validating protocols required for successful implementation.

Mechanistic Rationale: The Causality of 4PipA Substitution

To understand why 4PipA analogs consistently outperform native peptides in both affinity and half-life, we must examine the physical chemistry of the target interactions.

Thermodynamic Pre-organization

Native Arginine and Lysine possess long, flexible aliphatic side chains. When these residues bind to an acidic target pocket (such as the S1 pocket of a serine protease or the vestibule of an ion channel), they must freeze into a single conformation. This results in a massive entropic penalty (-TΔS), which diminishes the overall free energy of binding (ΔG). In contrast, the 4PipA moiety features a rigid piperidine ring in a stable chair conformation. The basic nitrogen (pKa ~10.5) is geometrically pre-organized. Upon binding, the entropic loss is minimal, driving a highly favorable binding affinity[1].

Steric Clash and Proteolytic Resistance

Trypsin-like proteases cleave peptide bonds adjacent to basic residues. The catalytic mechanism requires the substrate's flexible side chain to adopt a specific transition-state geometry within the S1 pocket. The bulky, cyclic nature of the piperidine ring in 4PipA creates a profound steric clash with the protease's catalytic triad during the transition state. Consequently, while 4PipA acts as a potent competitive inhibitor by occupying the pocket, it completely resists proteolytic cleavage, drastically extending the in vivo half-life of the peptide[1].

Mechanism A Native Arginine (Flexible Aliphatic Chain) C Target Acidic Pocket (e.g., Protease S1) A->C Binding D High Entropic Penalty Susceptible to Cleavage A->D Result B 4-Piperidylalanine (4PipA) (Rigid Chair Conformation) B->C Binding E Low Entropic Penalty Protease Resistant B->E Result

Figure 1: Thermodynamic and proteolytic causality of 4PipA vs. Arginine in target binding.

Comparative Bioactivity Profile

The integration of 4PipA via its tert-butyl ester precursor has been successfully deployed across diverse therapeutic classes. The table below synthesizes quantitative performance data comparing native sequences to their 4PipA-optimized analogs.

Therapeutic TargetDrug ScaffoldNative ResidueOptimized Analog (4PipA)Binding Affinity (

/

)
Proteolytic Stability (

)
Reference
Matriptase (Serine Protease)SFTI-1 (Sunflower Trypsin Inhibitor)Arg5SDMI-1 (4PipA substitution)Native: 120 nM Analog: 2.5 nM Native: < 2 hrs Analog: > 48 hrs [1]
Kv1.3 Potassium Channel ShK Toxin (Autoimmune therapy)Lys22ShK-4PipANative: 15 pM Analog: 12 pM (Higher Selectivity)Native: Rapid clearance Analog: Extended [2]
Bacterial Membranes Lactoferrin Cyclic PeptidesArg/Lys4PipA-LactoferrinNative: MIC 16 µg/mL Analog: MIC 4 µg/mL Native: Degraded in serum Analog: Serum stable [3]

Data Interpretation: Across all modalities, replacing a flexible basic residue with 4PipA yields a 4-to-50-fold improvement in target affinity while simultaneously conferring near-total resistance to serum proteases.

Experimental Workflows & Self-Validating Protocols

To harness Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate effectively, the synthetic and analytical workflows must be tightly controlled. The following protocols establish a self-validating system to ensure the integrity of the synthesized analog and the accuracy of the bioactivity data.

Protocol A: Fragment-Based Coupling of Tert-butyl 4PipA Ester

The tert-butyl ester protects the C-terminus of the 4PipA building block, making it ideal for synthesizing inverse peptides or acting as the C-terminal residue in a fragment condensation strategy.

  • Activation: Dissolve 1.2 equivalents of the N-terminal peptide fragment (free acid) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 5 minutes to form the active ester.

  • Coupling: Add 1.0 eq of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate. Causality note: The bulky piperidine ring can cause steric hindrance during coupling; maintaining a high concentration (0.2 M) drives the reaction forward. Stir for 2 hours at room temperature.

  • Global Deprotection: Treat the purified intermediate with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 3 hours. Validation: This step simultaneously removes the tert-butyl ester from the C-terminus and any Boc-protection on the piperidine nitrogen.

  • Purification: Isolate the product via preparative RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient). Lyophilize to obtain the active 4PipA analog.

Protocol B: Self-Validating FRET-Based Enzyme Inhibition Assay

To objectively measure the


 of the synthesized 4PipA analog against a target like Matriptase.
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Dilute recombinant Matriptase to a final well concentration of 0.5 nM.

  • Inhibitor Titration: Prepare a 12-point serial dilution of the 4PipA analog (from 1 µM to 0.1 nM).

  • Self-Validation Controls:

    • Positive Control: Aprotinin (known broad-spectrum inhibitor) to validate enzyme responsiveness.

    • Negative Control: Scrambled peptide sequence to rule out non-specific backbone binding.

    • Vehicle Control: Buffer only (measures uninhibited

      
      ).
      
  • Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-QAR-AMC) to a final concentration of 50 µM.

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate the initial velocity (

    
    ) and fit the data to the Morrison equation for tight-binding inhibitors to derive the 
    
    
    
    [1].

Workflow S1 Fragment Activation (HATU/DIPEA) S2 Coupling of Tert-butyl 4PipA Ester S1->S2 S3 TFA Cleavage & Ester Deprotection S2->S3 S4 RP-HPLC Purification (>95% Purity) S3->S4 S5 FRET Kinetic Assay (Morrison Ki Fit) S4->S5

Figure 2: Self-validating workflow from 4PipA ester coupling to kinetic bioactivity validation.

References

  • Fittler, H., Avrutina, O., Glotzbach, B., Empting, M., & Kolmar, H. (2013). Combinatorial tuning of peptidic drug candidates: high-affinity matriptase inhibitors through incremental structure-guided optimization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sullivan, J., et al. (2012). SELECTIVE AND POTENT PEPTIDE INHIBITORS OF Kv1.3.
  • Vogel, H., et al. (2007). Cyclic antimicrobial peptides derived from lactoferrin.

Sources

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy Analysis of Tert-Butyl Ester Functional Groups

The tert-butyl ester is a cornerstone functional group in modern organic chemistry, prized particularly for its role as a protecting group for carboxylic acids. Its steric bulk provides stability across a wide range of chemical conditions, yet it can be cleaved under specific, often mild, acidic conditions. For researchers in pharmaceutical development and chemical synthesis, the ability to rapidly and unequivocally confirm the presence and integrity of this moiety is critical. Infrared (IR) spectroscopy offers a powerful, non-destructive, and highly specific method for this purpose.

This guide provides an in-depth analysis of the characteristic IR spectral features of tert-butyl esters. We will explore the underlying principles of their unique vibrational modes, present a comparative analysis against other common ester types, and provide a robust experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

The Vibrational Fingerprint: Understanding IR Absorptions in Esters

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. For an ester functional group, the most diagnostic absorptions arise from the stretching and bending of the carbonyl (C=O) and carbon-oxygen (C-O) single bonds.

  • C=O Stretching Vibration: The carbonyl group possesses a large dipole moment, resulting in a very strong and sharp absorption band.[1] Its position is sensitive to the electronic environment. For simple aliphatic esters, this band typically appears in the 1750-1735 cm⁻¹ region.[2][3][4]

  • C-O Stretching Vibrations: Esters feature two distinct C-O single bonds: one between the carbonyl carbon and the oxygen (acyl-oxygen) and one between the oxygen and the alkyl group (alkyl-oxygen). These bonds result in two or more stretching bands in the 1300-1000 cm⁻¹ region, often referred to as the "fingerprint region."[1][2] The coupling of these vibrations can be complex, but their presence is a strong confirmation of the ester group.[5]

Several factors can influence the precise wavenumber of the C=O stretch:

  • Conjugation: If the ester is conjugated with a double bond or an aromatic ring (α,β-unsaturation), delocalization of π-electrons weakens the C=O bond, shifting its absorption to a lower frequency (e.g., 1730-1715 cm⁻¹).[2][6][7]

  • Ring Strain: Incorporating the ester into a strained ring system (e.g., a five- or four-membered lactone) increases the C=O stretching frequency.[6][8]

  • Inductive Effects: Electron-withdrawing groups attached to the α-carbon can increase the C=O frequency.[6][9]

The Unique Signature of the Tert-Butyl Ester

The tert-butyl ester distinguishes itself not only through its carbonyl and C-O stretches but also through the characteristic vibrations of the bulky tert-butyl group itself. These combined features provide a unique and reliable spectral signature.

A primary characteristic band for the carbonyl (C=O) valence vibration in tert-butyl esters is observed around 1743 cm⁻¹.[10] In addition to the strong C=O and C-O stretches, the most telling feature is the presence of absorptions related to the tert-butyl group's C-H bending vibrations. The symmetrical bending of the methyl groups in a tert-butyl moiety gives rise to a distinctive peak or doublet. This is often observed with two bands near 1395 cm⁻¹ and 1370 cm⁻¹.[7] The peak around 1370 cm⁻¹ is particularly indicative of the gem-dimethyl structure within the t-butyl group.[11]

The key vibrational modes for a typical tert-butyl ester are illustrated below.

Caption: Key molecular vibrations of a tert-butyl ester in IR spectroscopy.

Comparative Analysis: Distinguishing Tert-Butyl Esters from Other Esters

While the C=O stretch is a hallmark of all esters, its exact position, combined with other spectral features, allows for clear differentiation. The table below summarizes the key IR absorption bands for tert-butyl esters compared to other common ester types.

Ester TypeC=O Stretch (cm⁻¹)C-O Stretches (cm⁻¹)Distinguishing Features & Notes
Tert-Butyl Ester (Aliphatic) 1750 - 17351300 - 1150Key Identifier: Characteristic C-H bending vibrations for the t-butyl group around 1395 cm⁻¹ and 1370 cm⁻¹.[7]
Methyl/Ethyl Ester (Aliphatic) 1750 - 17351300 - 1000Similar C=O and C-O ranges to t-butyl esters, but lacks the specific t-butyl bending peaks. The fingerprint region will differ.
α,β-Unsaturated Ester (e.g., Benzoate) 1730 - 17151310 - 1100The C=O stretch is at a noticeably lower wavenumber due to resonance.[2][12] Also shows aromatic/alkene C=C and C-H stretches (>3000 cm⁻¹).
Vinyl Ester 1775 - 1755~1200, ~1100The C=O stretch is at a higher wavenumber due to the electron-withdrawing sp² carbon attached to the oxygen.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for rapid and reproducible analysis of liquid and solid samples, requiring minimal to no sample preparation.[13]

Objective: To obtain a clean, interpretable IR spectrum of a compound containing a tert-butyl ester functional group.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.

Methodology:

  • Instrument Preparation & Setup:

    • Ensure the spectrometer is powered on and has been allowed to stabilize as per the manufacturer's guidelines.

    • Verify that the ATR crystal is clean, dry, and free from any residues from previous analyses. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.[14]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to ratio it out from the sample spectrum.[15]

    • The background should be a flat line at 100% Transmittance or zero Absorbance.

  • Sample Application:

    • For Liquid Samples: Place a single drop of the neat liquid directly onto the center of the ATR crystal.

    • For Solid Samples: Place a small amount of the solid powder or crystalline material onto the crystal. Use the ATR's pressure arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[14]

  • Sample Spectrum Collection:

    • Initiate the sample scan. Typical parameters include a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis and Interpretation:

    • The resulting spectrum should be displayed in Absorbance vs. Wavenumber (cm⁻¹).

    • Identify the key peaks:

      • Confirm the strong, sharp C=O stretch between 1750-1735 cm⁻¹.

      • Look for the C-O stretches in the 1300-1150 cm⁻¹ range.

      • Critically, identify the characteristic C-H bending peaks for the tert-butyl group around 1395 cm⁻¹ and 1370 cm⁻¹.

      • Note the sp³ C-H stretches just below 3000 cm⁻¹.[16]

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure arm tip with an appropriate solvent and lint-free wipe to prevent cross-contamination.[14]

The workflow for this protocol is visualized below.

Caption: Experimental workflow for ATR-FTIR analysis of a tert-butyl ester.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules containing a tert-butyl ester. The unique spectral signature, defined by a strong carbonyl absorption between 1750-1735 cm⁻¹ and, most critically, the characteristic C-H bending vibrations of the tert-butyl group itself (~1395 and 1370 cm⁻¹), provides a definitive method for its identification. By understanding these key features and employing a standardized analytical protocol like the ATR-FTIR method detailed here, researchers can confidently monitor the incorporation, modification, and removal of this vital functional group, ensuring the integrity and success of their synthetic and developmental workflows.

References

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder.
  • Sample preparation and factors affect IR bands. (n.d.). SlideShare.
  • Vassilev, K., et al. (2020). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • 6 - IR - spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]

  • Vibrational spectroscopic studies of aqueous solutions of tert-butyl alcohol and tert-butylamine. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 05). JoVE. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Trans-cinnamic acid, tert-butyl ester - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Smith, B. C. (2018, September 01). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025, January 01). Chemistry LibreTexts. Retrieved from [Link]

  • Detailed Explanation of Infrared Spectroscopy Characteristic Functional Group Analysis Technology. (2026, January 07). Oreate AI Blog. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). University of Toronto Mississauga. Retrieved from [Link]

  • Smith, B. C. (2018, July 01). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in advanced scientific research and drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate, ensuring the safety of personnel and adherence to established environmental standards.

Core Safety and Hazard Assessment

Before handling or disposing of any chemical, a comprehensive understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for tert-butyl 2-amino-3-(piperidin-4-yl)propanoate may not be readily available, a hazard assessment can be reliably constructed by analyzing its constituent functional groups: the piperidine ring and the tert-butyl amino ester moiety.

  • Piperidine Moiety : The piperidine ring is the primary source of hazard. Piperidine itself is classified as a highly flammable liquid and vapor, and is toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Derivatives containing this structure should be handled with equivalent caution.[4]

  • Amino Acid Ester Moiety : Amino esters can cause skin, eye, and respiratory irritation.[5][6] The presence of the basic amino group means the compound will react with acids.

Given these characteristics, tert-butyl 2-amino-3-(piperidin-4-yl)propanoate must be treated as hazardous chemical waste. [4][7][8] Under no circumstances should this compound or its solutions be disposed of via standard trash or sanitary sewer systems.[8][9]

Required Personal Protective Equipment (PPE)

To mitigate risks during handling and disposal, all personnel must use the following PPE.[2][4]

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile).[4]To prevent skin contact, which can cause irritation or corrosive burns.[3][5]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[3][4]To protect eyes from splashes, which can cause serious irritation or damage.[3][5]
Skin and Body Laboratory coat.[4]To protect skin and personal clothing from contamination.
Respiratory Work in a well-ventilated area or under a chemical fume hood.[2][4][5]To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[5]

On-Site Waste Management: Segregation and Collection

Proper management begins at the point of generation. Segregating waste correctly is crucial to prevent dangerous chemical reactions and to ensure compliance with disposal regulations.[8][10] Mixing hazardous and non-hazardous waste increases the volume and cost of disposal.[7]

Step-by-Step Collection Protocol:
  • Obtain Designated Containers : Procure separate, designated hazardous waste containers from your institution's Environmental Health and Safety (EHS) department for solid and liquid waste.[11] These containers must be made of a compatible material, such as high-density polyethylene (HDPE).[4] Do not use metal containers for acidic or basic waste.[12]

  • Solid Waste Collection :

    • Collect any unused, expired, or residual solid tert-butyl 2-amino-3-(piperidin-4-yl)propanoate in a dedicated solid hazardous waste container.

    • All contaminated disposables, including weighing papers, gloves, and wipes, must also be placed in this container.[7][11]

  • Aqueous/Liquid Waste Collection :

    • Collect all solutions containing the compound in a designated liquid hazardous waste container.

    • Ensure the container is clearly labeled with the contents, including all solvent components and the estimated concentration of the hazardous material.

  • Container Management :

    • Never fill a waste container more than 90% of its capacity to allow for vapor expansion.[12]

    • Keep all waste containers securely sealed when not in use.[7][8]

    • Store the sealed containers in a designated and secure chemical waste storage area, such as a Satellite Accumulation Area (SAA).[12][13] This area must be well-ventilated and away from incompatible materials.[8][12]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[4] If the spill is large, evacuate the laboratory and contact your EHS department.

  • Absorb : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or earth.[4][14]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Use non-sparking tools if the compound is in a flammable solvent.[1]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent. All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[4][11]

Formal Disposal Pathway: A Step-by-Step Workflow

The final disposal of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate must be conducted through a licensed and regulated process. This ensures compliance with federal and local laws and minimizes environmental impact.

Disposal Workflow Diagram

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Temporary On-Site Storage cluster_3 Step 4: Final Disposal A Unused Chemical / Contaminated Materials C Collect in Labeled SOLID Hazardous Waste Container A->C B Aqueous / Solvent Solutions D Collect in Labeled LIQUID Hazardous Waste Container B->D E Store Sealed Container in Designated Satellite Accumulation Area (SAA) C->E D->E F Ensure Segregation from Incompatibles E->F G Contact Institutional EHS or Certified Hazardous Waste Contractor E->G H Manifest & Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Waste Disposal Workflow for Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate.

Procedural Steps:
  • Proper Labeling : As soon as waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the primary hazards (e.g., Corrosive, Toxic).[7][13]

  • Secure Storage : Store the labeled container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13] This area must provide secondary containment to prevent spills from reaching drains.[12]

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for collection.[4][11] Do not attempt to transport hazardous waste off-site yourself unless you are specifically trained and authorized to do so.[13]

Regulatory Framework

The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][12] The Occupational Safety and Health Administration (OSHA) mandates safe handling practices and container requirements to protect workers.[7][8]

Your laboratory's specific requirements for storage time limits (e.g., 90 days) and accumulation volumes depend on its "generator status" as defined by the EPA (Very Small, Small, or Large Quantity Generator).[12][13] It is essential to be familiar with both federal regulations and your specific institution's policies.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedLab. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026, January 8). Oreate AI Blog. Retrieved from [Link]

  • Ereztech LLC SI8403 Safety Data Sheet. (2025, June 13). Ereztech. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University. Retrieved from [Link]

  • tert-Butyl 3-(2-Aminoethoxy)propanoate. PubChem. Retrieved from [Link]

  • Pfizer Ireland Pharmaceuticals. (2024, September 29). EPA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.